

An In-depth Technical Guide to 2-(4-Bromophenoxy)tetrahydro-2H-pyran

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Compound of Interest

Compound Name: 2-(4-Bromophenoxy)tetrahydro-2H-pyran

Cat. No.: B1275125

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(4-Bromophenoxy)tetrahydro-2H-pyran**, a key building block in organic synthesis. This document details its chemical and physical properties, outlines a general synthesis protocol, and explores its applications, particularly in the context of pharmaceutical and agrochemical development.

Chemical Identity and Properties

2-(4-Bromophenoxy)tetrahydro-2H-pyran is a halogenated heterocyclic compound.^{[1][2]} Its structure features a tetrahydropyran ring linked to a 4-bromophenoxy group. This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.^[3]

Table 1: Chemical Identifiers and Physical Properties

Property	Value
CAS Number	36603-49-3[1][2][3][4][5][6]
Molecular Formula	C ₁₁ H ₁₃ BrO ₂ [3][5][7][8]
Molecular Weight	257.12 g/mol [2][5][7]
Appearance	White to light yellow powder or crystals.[4][8]
Melting Point	56-58 °C[1][2]
Solubility	Slightly soluble in water (0.25 g/L at 25 °C).[1][3]
IUPAC Name	2-(4-bromophenoxy)oxane[8]
Synonyms	2-(4-Bromophenoxy)oxane, 4-(2-Tetrahydropyranyloxy)phenyl Bromide, 4-Bromophenyl 2-Tetrahydropyranyl Ether.[4]

Table 2: Computed Physicochemical Properties

Property	Value
XLogP3-AA	3.4[3][7]
Hydrogen Bond Acceptor Count	2[3][7]
Rotatable Bond Count	2[3][7]
Topological Polar Surface Area	18.5 Å²[3][7]
Complexity	167[3][7]

Synthesis

The synthesis of **2-(4-Bromophenoxy)tetrahydro-2H-pyran** is typically achieved through the protection of the hydroxyl group of 4-bromophenol with 3,4-dihydro-2H-pyran under acidic conditions. This reaction is a common method for protecting alcohols and phenols in multi-step organic syntheses.

Materials:

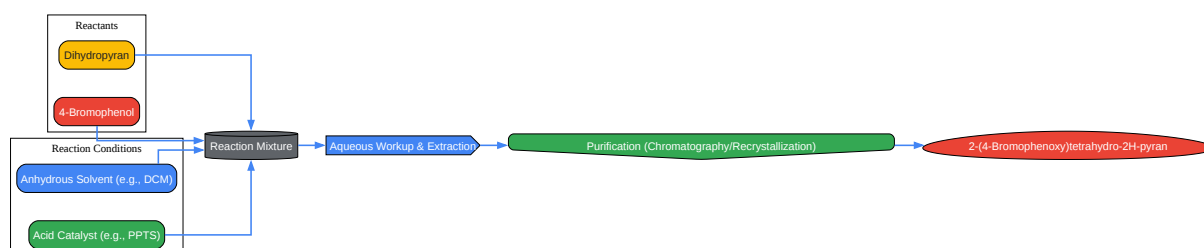
- 4-Bromophenol
- 3,4-Dihydro-2H-pyran (DHP)
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst (e.g., HCl, H₂SO₄)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 4-bromophenol in anhydrous dichloromethane.
- **Addition of Reagents:** Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the solution. Subsequently, add 3,4-dihydro-2H-pyran (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-bromophenol) is consumed.
- **Workup:** Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
- **Extraction and Washing:** Wash the organic layer sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary

evaporator.

- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **2-(4-Bromophenoxy)tetrahydro-2H-pyran**.



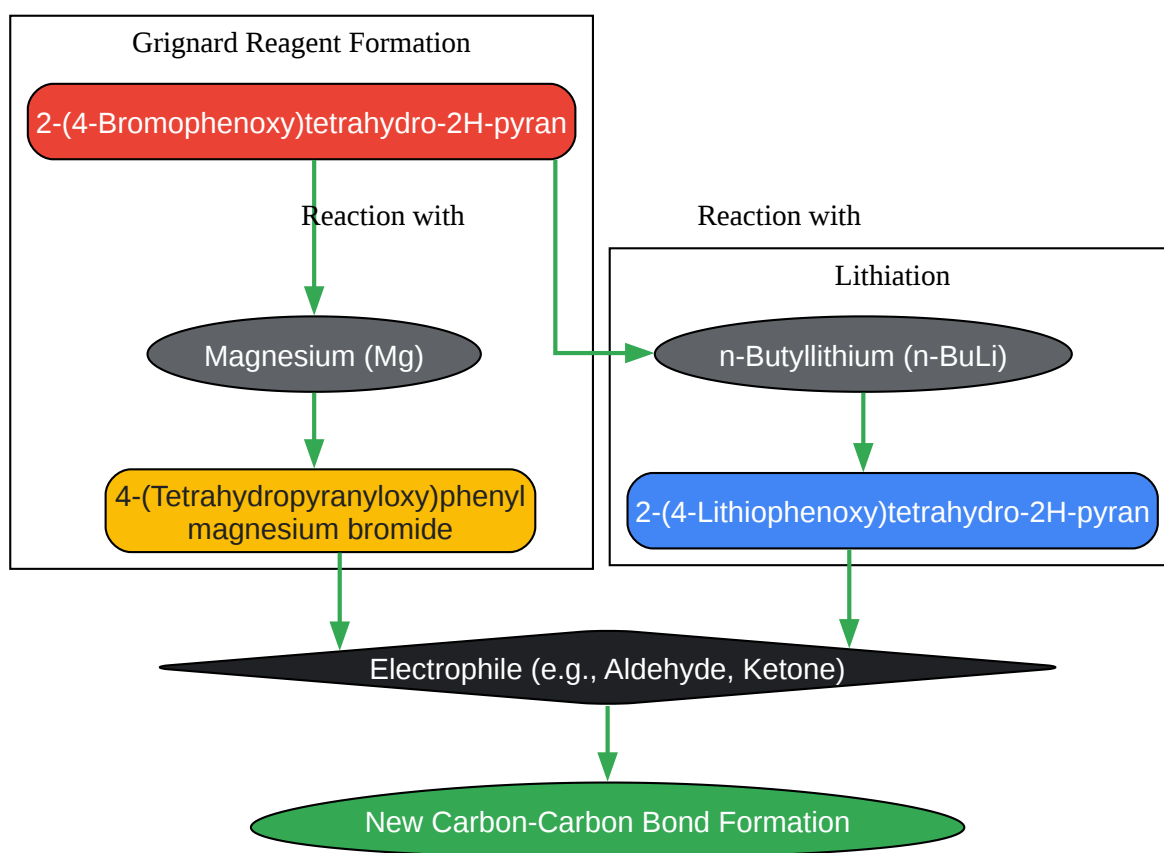
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General synthesis workflow for **2-(4-Bromophenoxy)tetrahydro-2H-pyran**.

Applications in Organic Synthesis

2-(4-Bromophenoxy)tetrahydro-2H-pyran is a valuable building block in organic synthesis, primarily used in the development of pharmaceuticals and agrochemicals.[3] The tetrahydropyranyl (THP) group serves as a robust protecting group for the phenolic hydroxyl group, which is stable under a variety of reaction conditions but can be readily removed under acidic conditions.

Its utility is demonstrated in its use as a starting material for the synthesis of other key intermediates, such as 2-(4-lithiophenoxy)tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide.^{[1][2]} These organometallic reagents are crucial for forming new carbon-carbon bonds in the synthesis of complex organic molecules.



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Synthetic utility of **2-(4-Bromophenoxy)tetrahydro-2H-pyran**.

The pyran moiety itself is a significant structural subunit found in a wide range of natural products and pharmacologically active compounds, including flavonoids, coumarins, and

various marketed drugs.[9][10] The incorporation of the **2-(4-Bromophenoxy)tetrahydro-2H-pyran** scaffold can be a strategic step in the synthesis of novel therapeutic agents.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling **2-(4-Bromophenoxy)tetrahydro-2H-pyran**. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of **2-(4-Bromophenoxy)tetrahydro-2H-pyran** for professionals in research and drug development. Its stable yet readily cleavable protecting group nature, combined with the reactive potential of the brominated aromatic ring, makes it a valuable tool in the synthetic chemist's arsenal.

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